Superior Anti-Staphylococcal Potency Relative to Hyperenone A Against Multidrug-Resistant S. aureus
Hypercalin B demonstrates 4-fold lower minimum inhibitory concentration (MIC) compared to its co-isolated analog hyperenone A against multidrug-resistant Staphylococcus aureus strains [1].
| Evidence Dimension | Minimum inhibitory concentration (MIC) range against multidrug-resistant S. aureus strains |
|---|---|
| Target Compound Data | 0.5–128 mg/L |
| Comparator Or Baseline | Hyperenone A: 2–128 mg/L |
| Quantified Difference | Hypercalin B MIC lower bound is 0.5 mg/L vs. 2 mg/L for Hyperenone A; a 4-fold improvement in potency against the most susceptible strains |
| Conditions | Broth microdilution assay; panel of clinical multidrug-resistant S. aureus isolates |
Why This Matters
For anti-staphylococcal discovery programs, the 4-fold lower MIC of Hypercalin B against susceptible strains suggests a superior therapeutic window and may allow lower dosing, reducing potential toxicity.
- [1] Osman K, Evangelopoulos D, Basavannacharya C, Gupta A, McHugh TD, Bhakta S, Gibbons S. An antibacterial from Hypericum acmosepalum inhibits ATP-dependent MurE ligase from Mycobacterium tuberculosis. Int J Antimicrob Agents. 2012;39(2):124-129. View Source
